molecular formula C6H16Cl2N4O3 B13110599 NW-hydroxy-L-argininedihydrochloride

NW-hydroxy-L-argininedihydrochloride

Cat. No.: B13110599
M. Wt: 263.12 g/mol
InChI Key: NWITUXDOZKXKLL-FHNDMYTFSA-N
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Description

NW-hydroxy-L-argininedihydrochloride is a compound known for its role as an arginase inhibitor and a precursor in the biosynthesis of nitric oxide. It is an intermediate in the nitric oxide synthase (NOS) catalysis process and has significant implications in cardiovascular health and disease treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NW-hydroxy-L-argininedihydrochloride involves the hydroxylation of L-arginine. One approach includes the use of nitric oxide synthase (NOS) to catalyze the conversion of L-arginine to NW-hydroxy-L-arginine. This process can be optimized by controlling the reaction conditions such as pH, temperature, and the presence of cofactors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is designed to maximize yield and purity, often employing bioreactors and continuous flow systems to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

NW-hydroxy-L-argininedihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cytochrome P450 and reducing agents such as hydrogen gas. The reactions typically occur under controlled conditions of temperature and pH to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include nitric oxide, citrulline, and L-arginine. These products have significant biological roles, particularly in the regulation of vascular tone and immune response .

Scientific Research Applications

NW-hydroxy-L-argininedihydrochloride has a wide range of scientific research applications:

Mechanism of Action

NW-hydroxy-L-argininedihydrochloride exerts its effects primarily through the inhibition of arginase and the production of nitric oxide. It binds to the active site of arginase, preventing the hydrolysis of L-arginine to L-ornithine and urea. This inhibition increases the availability of L-arginine for nitric oxide synthase, leading to enhanced production of nitric oxide. The nitric oxide produced then acts on various molecular targets, including guanylate cyclase, leading to vasodilation and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NW-hydroxy-L-argininedihydrochloride is unique due to its dual role as both an arginase inhibitor and a nitric oxide precursor. This dual functionality makes it a valuable compound in both research and therapeutic applications, particularly in the context of cardiovascular health and disease treatment .

Properties

Molecular Formula

C6H16Cl2N4O3

Molecular Weight

263.12 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m0../s1

InChI Key

NWITUXDOZKXKLL-FHNDMYTFSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NO.Cl.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl

Origin of Product

United States

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